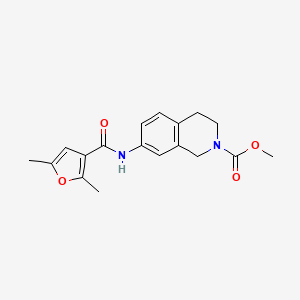

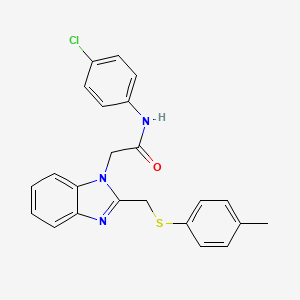

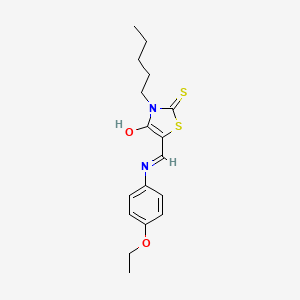

![molecular formula C16H22ClN3O4S B2929393 N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide CAS No. 478047-65-3](/img/structure/B2929393.png)

N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide” is a complex organic molecule that contains a piperidine and a morpholine ring, both of which are common structures in medicinal chemistry . The sulfonyl group attached to the 4-chlorophenyl moiety is a common functional group in many pharmaceuticals and is known for its ability to increase the bioavailability of a drug.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a morpholine ring, a sulfonyl group attached to a 4-chlorophenyl moiety, and an amide group. These functional groups could potentially allow for a variety of interactions with biological targets .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in water, while the presence of the chlorophenyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

Interaction with Carbonic Anhydrase Isozymes

Research has revealed that derivatives of sulfonamides, which include compounds structurally related to N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide, have been evaluated for their inhibitory activity against carbonic anhydrase (CA) isozymes. These studies show that certain sulfonamide derivatives exhibit potent inhibitory effects on various CA isozymes, which are crucial for physiological processes such as respiration and the regulation of pH levels. These findings suggest potential therapeutic applications in conditions where CA activity is implicated, such as glaucoma, epilepsy, and certain cancers (Turkmen et al., 2005).

Antimicrobial Properties

Another area of application is the synthesis of fatty morpholide and piperidide derivatives, which have shown excellent surface activity and a broad spectrum of antimicrobial properties. These derivatives, synthesized by reacting fatty acid chlorides with morpholine and piperidine, demonstrate significant potential as antimicrobial agents, suggesting their use in developing new antimicrobial compounds with varied applications in healthcare and industry (El-Sadek et al., 2008).

Enzyme Inhibition for Neurodegenerative Diseases

Compounds structurally similar to this compound have been synthesized to evaluate their potential as drug candidates for treating Alzheimer’s disease. These compounds have been assessed for their enzyme inhibition activity, particularly against acetylcholinesterase (AChE), a key target in managing Alzheimer's disease symptoms. The research signifies the importance of structural analogs in developing therapeutic agents aimed at mitigating the progression of neurodegenerative diseases (Rehman et al., 2018).

Potential in Cancer Research

Investigations into novel piperidine derivatives have revealed significant anti-acetylcholinesterase activity, suggesting implications for cancer research. Specifically, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown promising results in inhibiting acetylcholinesterase, an enzyme that, when dysregulated, is associated with various cancers. This research underscores the potential of derivatives of this compound in the development of new cancer therapies by targeting specific biochemical pathways involved in cancer progression (Sugimoto et al., 1990).

Wirkmechanismus

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O4S/c17-13-1-3-15(4-2-13)25(22,23)20-7-5-14(6-8-20)18-16(21)19-9-11-24-12-10-19/h1-4,14H,5-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHILJTRSFZMPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)N2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2929312.png)

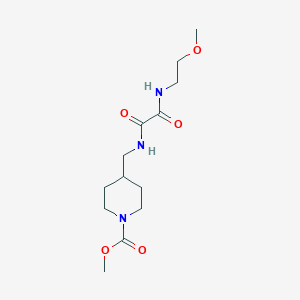

![4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2929321.png)

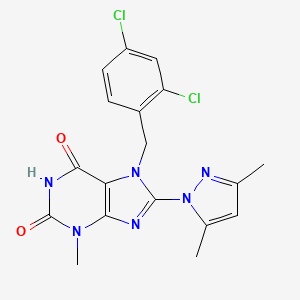

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B2929323.png)

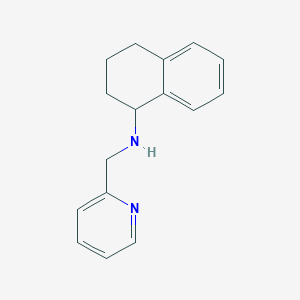

![7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2929325.png)

![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2929333.png)